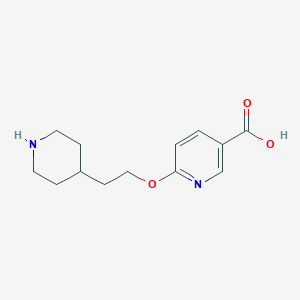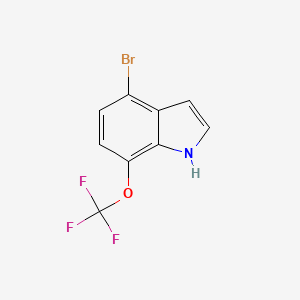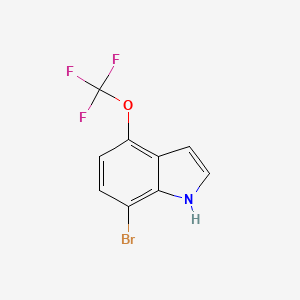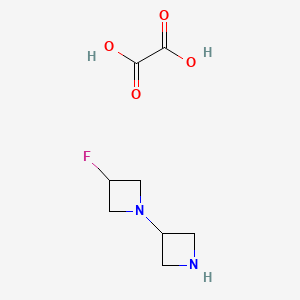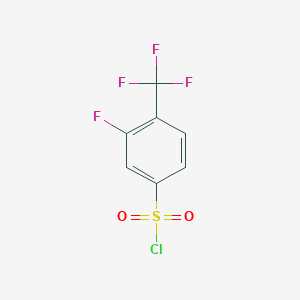
3-氟-4-三氟甲基苯磺酰氯
描述
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClF4O2S and its molecular weight is 262.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合载体的激活
3-氟-4-三氟甲基苯磺酰氯,类似于4-氟苯磺酰氯,已被用作生物与固体支持物的共价连接的活化剂。它与一次或二次羟基迅速反应,形成活化支持物,然后可用于生物选择性细胞分离或连接酶、抗体和其他生物物质,同时保留其生物功能 (Chang et al., 1992)。
电催化氟化
该化合物在有机硫化合物的电化学氟化中发挥作用,表明其在氟化合物合成中的实用性。通过使用聚苯乙烯支持的碘苯和四乙基铵氯化物,可以增强这一过程,产生中等至良好产率的氟化合物 (Sawamura et al., 2010)。
化学反应中的静电激活
像3-氟-4-三氟甲基苯磺酰氯这样的磺酰氯被用于SNAr反应中的静电激活。这种激活允许在较温和的条件下进行反应,有助于合成一系列具有药用相关性的物质 (Weiss & Pühlhofer, 2001)。
杀虫剂中间体的合成
它还在杀虫剂中间体的合成中有用。一个例子是它在制备除草剂关键中间体时的应用,展示了它在农业化学中的重要性 (Du et al., 2005)。
自由基氟化过程
该化合物在自由基氟化领域中找到应用,特别是作为前体或试剂。这一过程对于制备氟化分子至关重要,这些分子在制药和农药领域具有重要意义 (Meyer et al., 2018)。
作用机制
Target of Action
As a sulfonyl chloride compound, it is generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The compound, being an organic sulfonyl chloride, is highly reactive. It can participate in various organic reactions, particularly nucleophilic substitution reactions, to form a variety of products. The trifluoromethyl group attached to the benzene ring can potentially enhance the reactivity of the sulfonyl chloride group .
Biochemical Pathways
The products formed from its reactions with biological nucleophiles could potentially interfere with various biochemical pathways, depending on their structure and properties .
Pharmacokinetics
Given its reactivity, it is likely to be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific biological context and the nature of the products formed from its reactions with biological nucleophiles .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the reactivity and stability of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride. For instance, it is sensitive to moisture and should be stored under inert gas at low temperatures .
生化分析
Biochemical Properties
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively . These interactions are crucial in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can impact gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and functions.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . This inhibition can result in significant changes in cellular processes and metabolic pathways. Additionally, it can activate certain signaling pathways by interacting with receptor proteins, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it is relatively stable under inert conditions but can degrade in the presence of moisture or reactive chemicals . Long-term exposure to 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride in in vitro or in vivo studies has been associated with sustained inhibition of specific enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can cause significant toxic or adverse effects, including enzyme inhibition, cellular damage, and systemic toxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components. These metabolic processes can influence the compound’s overall biological activity and toxicity.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins or passively diffuse through lipid bilayers . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s cellular effects and overall bioavailability.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride is influenced by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of the compound within these compartments can impact its activity and function, as well as its interactions with other biomolecules.
属性
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOFQIUPVZIKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219842 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694472-01-0 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694472-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
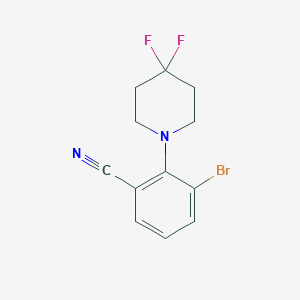
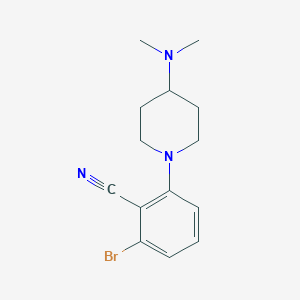

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)

![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)

